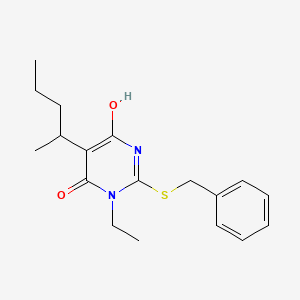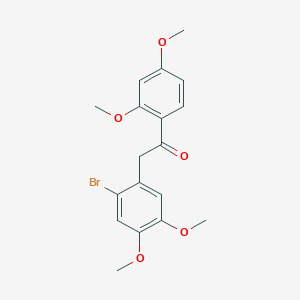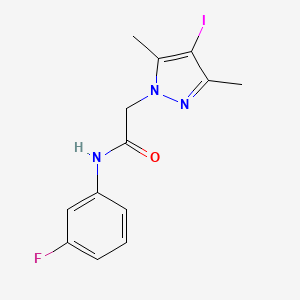![molecular formula C17H16F3N3O B5962831 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5962831.png)
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol, also known as TPPB, is a small molecule that has been extensively studied for its potential as a therapeutic agent. This compound has been found to have a variety of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is not fully understood, but it is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and cancer. By inhibiting COX-2, 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol may reduce inflammation, pain, and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer properties, 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to have other biochemical and physiological effects. For example, 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cancer. 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has also been found to inhibit the production of interleukin-6 (IL-6), which is a cytokine that plays a role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. In addition, 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to have low toxicity, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Orientations Futures
There are several future directions for the study of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol. One direction is to further investigate its mechanism of action, in order to better understand its potential therapeutic applications and side effects. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol, in order to determine the optimal dosage and administration route for potential clinical use. Finally, further studies are needed to determine the efficacy of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol in animal models and clinical trials, in order to determine its potential as a therapeutic agent for inflammatory diseases, pain, and cancer.
Méthodes De Synthèse
The synthesis of 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves several steps, starting with the reaction between 2,6-dichloropyridine and ethyl trifluoroacetate to form 2,6-dichloro-4-trifluoromethylpyridine. This intermediate is then reacted with 1-bromo-3-methylbutane in the presence of potassium carbonate to form 4-(3-methyl-1-propyl)-2,6-dichloropyridine. The final step involves the reaction between 4-(3-methyl-1-propyl)-2,6-dichloropyridine and 4-hydroxyphenol in the presence of potassium carbonate to form 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol.
Applications De Recherche Scientifique
4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has also been found to have analgesic properties, which make it a potential treatment for pain. In addition, 4-[3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has been found to have anti-cancer properties, which make it a potential treatment for cancer.
Propriétés
IUPAC Name |
4-[3-methyl-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-3-8-23-16-15(10(2)22-23)13(17(18,19)20)9-14(21-16)11-4-6-12(24)7-5-11/h4-7,9,24H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLPCVHBCRJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5962765.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5962766.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5962767.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5962772.png)

![dimethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5962799.png)

![2-(1-pyrrolidinyl)-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5962804.png)
![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)
![4-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5962832.png)


